(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to obtain the desired chiral amino alcohol. Common reagents used in these steps include sodium borohydride or lithium aluminum hydride for reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.
Automation: Implementing automated systems for continuous production and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The racemic mixture containing both enantiomers.
Other Chiral Amino Alcohols: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
Chirality: The specific (1S,2R) configuration imparts unique properties and interactions compared to its enantiomer or racemic mixture.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
RSGQLIOPPQBDNG-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.